molecular formula C12H11BrN2O B8401745 1-(4-Bromomethyl-phenyl)-3-methyl-1H-pyrazin-2-one

1-(4-Bromomethyl-phenyl)-3-methyl-1H-pyrazin-2-one

Cat. No.: B8401745
M. Wt: 279.13 g/mol
InChI Key: RKLVRIPVCPIJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromomethyl-phenyl)-3-methyl-1H-pyrazin-2-one is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-3-methylpyrazin-2-one

InChI

InChI=1S/C12H11BrN2O/c1-9-12(16)15(7-6-14-9)11-4-2-10(8-13)3-5-11/h2-7H,8H2,1H3

InChI Key

RKLVRIPVCPIJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN(C1=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The pyrazinone intermediate from Step 3 (430 mg , 1.99 mmol) was dissolved in CH2Cl2 and added to a yellow suspension of NBS (531 mg , 2.98 mmol) and Me2S (0.248 mL, 3.38 mmol) at -20°. The sulfoxium salt was formed at 0° then cooled to -20° before the addition of alcohol. After addition of the alcohol, the reaction mixture was stirred at 0° for several hours and then the cooling bath was allowed to expire overnight. The light brown solution was poured into H2O and extracted with CHCl3 (3×). The organic layers were combined, dried (MgSO4), filtered and concentrated to yield a dark brown oil. Dissolved in EtOAc and filtered off resulting brown solid. The filtrate solidified to give the title compound as a yellow solid which will be used in the next step without further purification.
Quantity
430 mg
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reactant
Reaction Step One
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solvent
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531 mg
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0.248 mL
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alcohol
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Synthesis routes and methods II

Procedure details

The pyrazinone intermediate from Step 3 (430 mg, 1.99 mmol) was dissolved in CH2Cl2 and added to a yellow suspension of NBS (531 mg, 2.98 mmol) and Me2S (0.248 mL, 3.38 mmol) at -20°. The sulfoxium salt was formed at 0° then cooled to -20° before the addition of alcohol. After addition of the alcohol, the reaction mixture was stirred at 0° for several hours and then the cooling bath was allowed to expire overnight. The light brown solution was poured into H2O and extracted with CHCl3 (3×). The organic layers were combined, dried (MgSO4), filtered and concentrated to yield a dark brown oil. Dissolved in EtOAc and filtered off resulting brown solid. The filtrate solidified to give the title compound as a yellow solid which will be used in the next step without further purification.
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pyrazinone
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430 mg
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